

"2-Chloro-3-(difluoromethoxy)pyridine" synthesis starting materials

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Compound of Interest

Compound Name: 2-Chloro-3-(difluoromethoxy)pyridine

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An In-depth Technical Guide to the Synthesis of **2-Chloro-3-(difluoromethoxy)pyridine**

Introduction

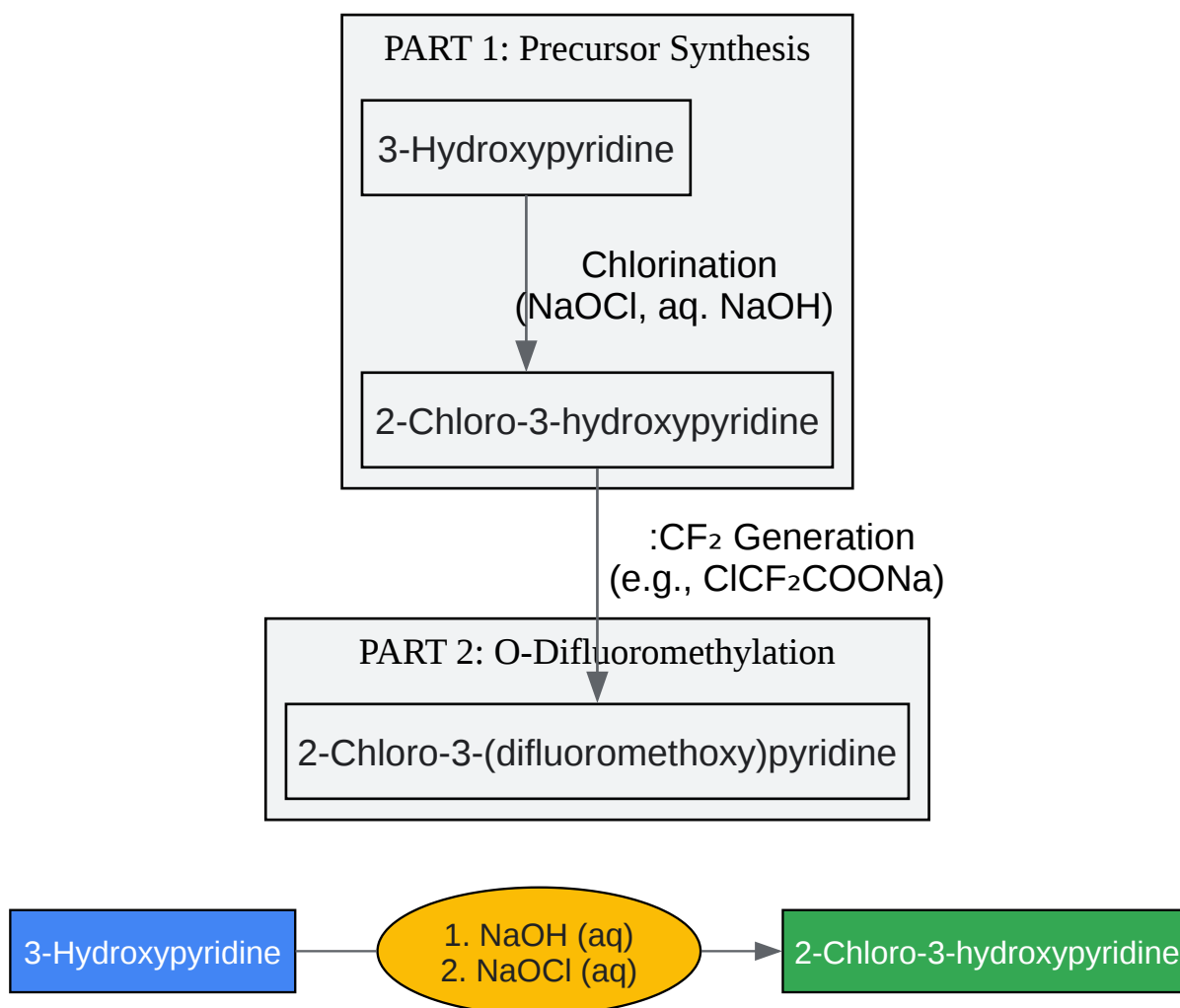
2-Chloro-3-(difluoromethoxy)pyridine is a valuable heterocyclic building block in modern medicinal and agrochemical research. The incorporation of the difluoromethoxy (-OCF₂H) group is a key strategy in drug design, as it can serve as a bioisosteric replacement for hydroxyl or thiol functionalities. This substitution often enhances metabolic stability, increases membrane permeability, and improves binding affinity by modulating physicochemical properties like lipophilicity and pKa.^[1] The presence of this moiety in complex molecules, such as the D1/D5 receptor antagonist Razpipadon, underscores the importance of robust synthetic routes to access intermediates like **2-chloro-3-(difluoromethoxy)pyridine**.^[2]

This guide provides a detailed examination of the primary synthetic pathway to **2-Chloro-3-(difluoromethoxy)pyridine**, focusing on the preparation of the key precursor, 2-chloro-3-hydroxypyridine, and the subsequent O-difluoromethylation. The methodologies described are grounded in established, high-yield protocols suitable for laboratory and potential scale-up applications.

Core Synthetic Strategy: A Two-Step Approach

The most direct and efficient synthesis commences with the regioselective chlorination of 3-hydroxypyridine to form the crucial intermediate, 2-chloro-3-hydroxypyridine. This is followed by

the O-difluoromethylation of the hydroxyl group. This second step is achieved through the generation of difluorocarbene ($:CF_2$), which readily reacts with the nucleophilic pyridinoxide anion.



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References

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- 2. Razpipadon | C₁₉H₁₇F₂N₃O₄ | CID 86764103 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426
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